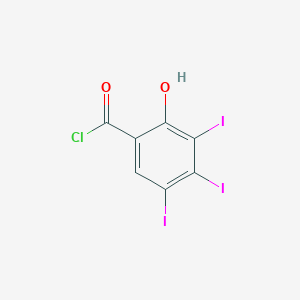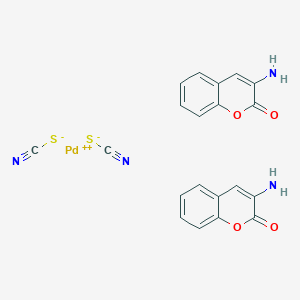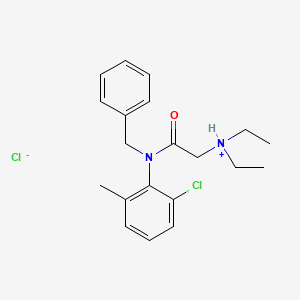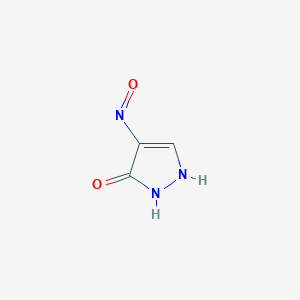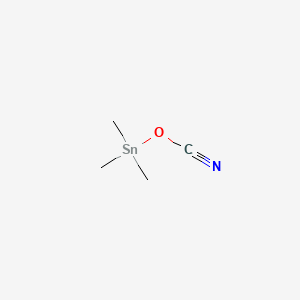
2,3-Diiodo-2-buten-1,4-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodo-2-buten-1,4-diol diacetate is an organic compound with the molecular formula C8H10I2O4 It is a derivative of butene, where two iodine atoms are attached to the second and third carbon atoms, and the hydroxyl groups on the first and fourth carbon atoms are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-2-buten-1,4-diol diacetate typically involves the iodination of 2-butene-1,4-diol followed by acetylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective diiodination at the 2 and 3 positions. The resulting 2,3-diiodo-2-butene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the diacetate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diiodo-2-buten-1,4-diol diacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-butene-1,4-diol derivatives, with the removal of iodine atoms.
Oxidation Reactions: The diacetate groups can be hydrolyzed to form the corresponding diol, which can then undergo further oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted butene derivatives.
Reduction: Formation of 2-butene-1,4-diol.
Oxidation: Formation of butene-derived aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3-Diiodo-2-buten-1,4-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in studying the effects of iodine-containing compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but without iodine atoms.
2,3-Diiodo-2-butene-1,4-diol: Similar structure but without acetyl groups.
2-Butyne-1,4-diol diacetate: Similar structure but with a triple bond instead of a double bond.
Eigenschaften
| 73758-43-7 | |
Molekularformel |
C8H10I2O4 |
Molekulargewicht |
423.97 g/mol |
IUPAC-Name |
[(E)-4-acetyloxy-2,3-diiodobut-2-enyl] acetate |
InChI |
InChI=1S/C8H10I2O4/c1-5(11)13-3-7(9)8(10)4-14-6(2)12/h3-4H2,1-2H3/b8-7+ |
InChI-Schlüssel |
FAQDVSANHUPJQT-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)OC/C(=C(/COC(=O)C)\I)/I |
Kanonische SMILES |
CC(=O)OCC(=C(COC(=O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



